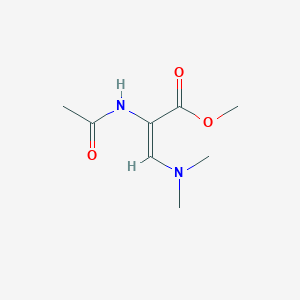

Methyl 2-acetylamino-3-dimethylaminopropenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

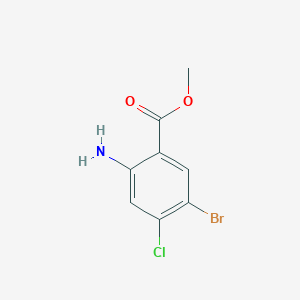

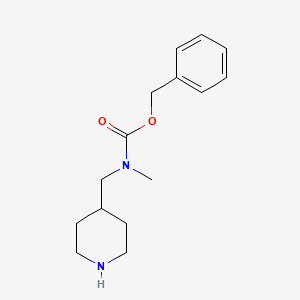

“Methyl 2-acetylamino-3-dimethylaminopropenoate” is a chemical compound with the molecular formula C8H14N2O3 . It has been used in the synthesis of various heterocyclic systems .

Synthesis Analysis

“this compound” was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into 4-dimethylaminomethylene-2-methyl-5 (4H)-oxazolone, followed by treatment with methanol in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 26 bonds; 12 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

“this compound” has been shown to be a versatile reagent in the synthesis of various heterocyclic systems. With N-nucleophiles, such as heterocyclic amines, either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones were formed, dependent on the reaction conditions and/or heterocyclic substituents .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

Methyl 2-acetylamino-3-dimethylaminopropenoate is prominently used in the synthesis of various heterocyclic systems. A study demonstrated its preparation from N-acetylglycine and its application in creating heterocyclic compounds like pyrimidinones, pyranones, and pyranoazines (Kralj et al., 1997). Another research showed its use in the synthesis of multifunctional compounds, leading to heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Preparation of Fused Pyranones

This compound has been used in the preparation of various fused pyranones. One study detailed its reaction with carbocyclic and heterocyclic 1,3-diketones to produce 3-benzoylamino substituted pyran-2-ones (Ornik et al., 1990). Another research emphasized its application in producing derivatives of tetrahydro-2H-1-benzopyran-2-one and 3H-naphtho[2,1-b]pyran-3-one (Stanovnik et al., 1997).

Application in Peptide Synthesis

This compound has also found applications in peptide synthesis. A study illustrated its use in protecting the amino group during peptide synthesis, leading to the formation of dipeptide esters (Svete et al., 1997).

Creation of Novel Compounds

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-acetylamino-3-dimethylaminopropenoate involves the reaction of methyl acetoacetate with dimethylamine followed by acetylation and then reaction with ethyl chloroformate.", "Starting Materials": [ "Methyl acetoacetate", "Dimethylamine", "Acetic anhydride", "Ethyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Ice", "Water" ], "Reaction": [ "Step 1: Methyl acetoacetate is reacted with dimethylamine in the presence of sodium hydroxide to form methyl 2-dimethylamino-3-oxobutanoate.", "Step 2: Acetic anhydride is added to the reaction mixture to acetylate the amino group, forming methyl 2-acetylamino-3-dimethylaminobutanoate.", "Step 3: The reaction mixture is then cooled on ice and treated with hydrochloric acid to form the hydrochloride salt of the product.", "Step 4: Ethyl chloroformate is added to the reaction mixture to form the final product, Methyl 2-acetylamino-3-dimethylaminopropenoate." ] } | |

Numéro CAS |

188561-56-0 |

Formule moléculaire |

C8H14N2O3 |

Poids moléculaire |

186.21 g/mol |

Nom IUPAC |

methyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)9-7(5-10(2)3)8(12)13-4/h5H,1-4H3,(H,9,11)/b7-5- |

Clé InChI |

DUIYXFBABCZIPX-ALCCZGGFSA-N |

SMILES isomérique |

CC(=O)N/C(=C\N(C)C)/C(=O)OC |

SMILES |

CC(=O)NC(=CN(C)C)C(=O)OC |

SMILES canonique |

CC(=O)NC(=CN(C)C)C(=O)OC |

Pictogrammes |

Corrosive; Irritant |

Séquence |

X |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Methyl 2-acetylamino-3-dimethylaminopropenoate facilitate the synthesis of heterocyclic compounds? What makes it so versatile?

A1: this compound exhibits versatility in its reactions with both nitrogen-containing nucleophiles (N-nucleophiles) and carbon-containing nucleophiles (C-nucleophiles).

- Reactions with N-nucleophiles: Depending on the reaction conditions and the specific heterocyclic amine used, the reaction can yield either methyl 2-acetylamino-3-heteroarylaminopropenoates or fused pyrimidinones. []

- Reactions with C-nucleophiles: This compound readily reacts with C-nucleophiles possessing an active methylene group, such as 1,3-dicarbonyl compounds, substituted phenols, and naphthols. These reactions lead to the formation of substituted and fused pyranones. Notably, the acetylamino group consistently occupies position 3 in the newly formed pyranone ring. []

Q2: The research mentions determining the orientation around the double bond in a related compound, Methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, using X-ray analysis. Why is understanding this orientation important in the context of heterocyclic synthesis?

A2: Determining the double bond orientation, whether it's (Z) or (E) configuration, is crucial because it directly influences the stereochemistry of the final heterocyclic product. Different isomers can exhibit distinct chemical and biological properties. Therefore, knowing the starting material's configuration is essential for predicting the product's structure and potential applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethoxycarbonyl-phenyl-methyl)-amino]-butyric acid ethyl ester](/img/structure/B1395884.png)

![4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395886.png)

![3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395895.png)